N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

boronic ester stability solubility Suzuki coupling

This pinacol-protected arylboronate ester with a cyclobutanecarboxamide moiety addresses the need for a conformationally restricted, stable boron reagent in medicinal chemistry. It enables direct installation of the cyclobutane amide bioisostere into lead molecules via robust Suzuki-Miyaura cross-coupling, streamlining SAR exploration for kinase inhibitors and targeted protein degraders. - Provides >98% purity (HPLC) for precise stoichiometric control in coupling precious advanced intermediates. - Stable solid form with enhanced solubility vs. parent boronic acid; ships at ambient temperature for global delivery. - Eliminates the need for in-house protection/deprotection steps, accelerating parallel synthesis workflows and fragment-based drug discovery.

Molecular Formula C17H24BNO3
Molecular Weight 301.2 g/mol
CAS No. 2246888-24-2
Cat. No. B1489596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
CAS2246888-24-2
Molecular FormulaC17H24BNO3
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCC3
InChIInChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-15(20)12-6-5-7-12/h8-12H,5-7H2,1-4H3,(H,19,20)
InChIKeySXUVDYCLNYQJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide Overview


N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246888-24-2) is a pinacol-protected arylboronate ester functionalized with a cyclobutanecarboxamide group. This structural design integrates a sterically defined cyclobutane ring with a reactive boronic ester handle, positioning the compound as a versatile building block for Suzuki–Miyaura cross-coupling [1] and other palladium-mediated transformations. The cyclobutane moiety imparts conformational restriction and modulates physicochemical properties, while the pinacol boronate ester offers enhanced solubility and stability compared to the parent boronic acid, facilitating handling and storage . The compound is predominantly marketed as a high-purity intermediate for the construction of biaryl architectures that are prevalent in drug discovery and materials science [1].

Workflow Suzuki–Miyaura cross-coupling reagent
Functional handle Cyclobutanecarboxamide for biaryl diversification
Reagent form High-purity solid; pinacol ester for handling stability

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide vs. Standard Aryl Boronic Esters


While 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and other simple aryl pinacol boronates are widely used in cross-coupling, they lack the cyclobutanecarboxamide group that is essential for downstream functionalization in certain medicinal chemistry programs. The cyclobutane ring introduces steric bulk, modulates electron density on the amide nitrogen, and provides a bioisosteric replacement for other moieties (e.g., isopropyl, tert-butyl) that can improve metabolic stability and target affinity [1]. Generic substitution with an unsubstituted or differently acylated aniline boronate would fail to deliver the same conformational and electronic profile, potentially compromising coupling efficiency, product purity, or biological activity in applications where the cyclobutane moiety is structurally required .

Target compound Cyclobutanecarboxamide pinacol boronate
Generic alternative 4-(Pinacolato)borylaniline (unfunctionalized aniline boronate)
Lacks the cyclobutanecarboxamide handle, altering steric bulk and electronic profile; may shift cross-coupling efficiency and downstream biological properties.
Free aniline nitrogen is prone to oxidation and catalyst poisoning; substitution may increase side reactions and reduce coupling robustness.

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: Quantitative Evidence vs. Analogs


Enhanced Solubility & Stability vs. Free Boronic Acid

The pinacol boronate ester group in the target compound provides a significant stability advantage over the corresponding free boronic acid, N-(4-boronophenyl)cyclobutanecarboxamide. Pinacol esters are known to resist protodeboronation and oxidation during storage and reaction conditions, with shelf-life stability often exceeding 24 months under ambient conditions versus 6–12 months for the boronic acid . The target compound is reported as a solid with high purity (≥98%), which ensures consistent stoichiometry in coupling reactions, whereas the free boronic acid may exist as a mixture of anhydride and boroxine forms that complicate reagent handling .

Stability & Purity vs Boronic Acid
Data to verify
Pinacol ester: ≥98% purity, solid, ≥24‑month ambient stability. Free boronic acid: ≤95% purity, hygroscopic, 6–12 months.
Supports reliable stoichiometric control in coupling reactions.
Class-level stability inference; verify lot‑specific COA.
boronic ester stability solubility Suzuki coupling

Steric Bulk vs. 4-(Pinacolato)borylacetanilide

Replacement of the acetyl group in 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide with a cyclobutanecarbonyl group increases steric demand and conformational restriction. Molecular modeling (class-level inference from cyclobutane-containing drugs [1]) indicates that the cyclobutane ring occupies a volume of ~65 ų versus ~40 ų for the acetyl methyl group, altering the binding pocket complementarity in kinase inhibitors. In the context of PROTAC linker design, the cyclobutaneamide moiety offers a more rigid vector for conjugation than the flexible acetyl analog [2].

Steric Bulk vs Acetanilide Analog
Class-level
Cyclobutane ~65 ų vs acetyl ~40 ų (computed van der Waals volume).
May influence selectivity in kinase inhibitor or PROTAC design.
Class-level computational model; experimental binding data needed.
steric bulk medicinal chemistry bioisostere

Enhanced Coupling Efficiency vs. Aniline Boronate

The cyclobutanecarboxamide group improves solubility in polar aprotic solvents commonly used in Suzuki couplings (DMF, dioxane/water mixtures) compared to the parent 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. While quantitative head-to-head data is not available, reports on similar amide-functionalized boronates indicate that acylation of the aniline nitrogen can increase solubility by 2- to 5-fold and improve coupling yields by 10–20% when electron-rich aryl bromides are employed [1]. The amide also deactivates the nitrogen toward oxidative side reactions, reducing catalyst poisoning .

Coupling Efficiency vs Aniline Boronate
Context-dependent
Estimated 2–5× solubility increase and ~15% average yield improvement in Suzuki reactions with aryl bromides.
May support more scalable and robust synthetic protocols.
Cross-study trend; verify in substrate‑specific system.
Suzuki coupling solubility reaction yield

N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: Key Application Scenarios


Suzuki–Miyaura Coupling for Cyclobutane Biaryls

The compound is used as a boron reagent to install the cyclobutanecarboxamide moiety directly into lead molecules. This is critical for programs targeting kinases (e.g., CDK, TBK1) where the cyclobutane group improves selectivity and metabolic stability [1]. The high purity and solid form allow for precise stoichiometric control, which is essential when coupling precious advanced intermediates.

PROTAC Linker Synthesis & Degrader Development

The cyclobutanecarboxamide functionality serves as a rigid, compact linker in PROTAC design, connecting a target protein ligand to an E3 ligase recruiter. The boronate ester enables late-stage diversification via Suzuki coupling, allowing rapid analog synthesis [2]. The steric profile of the cyclobutane ring can influence ternary complex formation and degradation efficiency.

Medicinal Chemistry Hit-to-Lead Optimization

As a building block, the compound is used to incorporate cyclobutane-based amide bioisosteres in fragment growing or scaffold hopping campaigns. The pinacol ester permits direct cross-coupling with heteroaryl halides, streamlining SAR exploration. The compound's stability and solubility facilitate automated parallel synthesis workflows [1].

Application
Selection Property
Validation Focus
Suzuki biaryl synthesis
Pinacol boronate reactivity & purity
Coupling yield with advanced intermediates
PROTAC linker design
Rigid cyclobutane vector
Ternary complex formation context
Hit-to-lead SAR exploration
Automated synthesis compatibility
Fragment coupling & SAR profile
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